4-Bromo-2,3-diaminobenzotrifluoride
Description
Contextual Significance of Fluorinated Benzene (B151609) Derivatives with Diamine and Bromo Substituents
Fluorinated benzene derivatives, especially those containing amino and bromo functionalities, are of considerable importance in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical and biological properties. ontosight.ai The trifluoromethyl group (-CF3), in particular, is a common feature in many drug candidates due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. ontosight.ai
Overview of Research Trajectories for Aromatic Diamine and Halogenated Compounds
The research landscape for aromatic diamines and halogenated compounds is vast and multifaceted. A significant area of investigation involves their use as key intermediates in the synthesis of bioactive molecules. For instance, halogenated anilines, which are structurally related to 4-bromo-2,3-diaminobenzotrifluoride, are pivotal in the production of various pharmaceuticals. A notable example is 4-bromo-3-(trifluoromethyl)aniline (B1346880), which serves as a crucial intermediate in the synthesis of Enzalutamide, a drug used in the treatment of prostate cancer. guidechem.com Similarly, this compound is a precursor for the synthesis of key intermediates for Siponimod, a selective S1P receptor modulator. guidechem.com
The synthesis of such compounds often involves electrophilic bromination of an aniline (B41778) precursor. For example, 4-bromo-3-(trifluoromethyl)aniline can be synthesized from 3-(trifluoromethyl)aniline (B124266) using N-Bromosuccinimide in N,N-dimethyl-formamide. chemicalbook.com
Furthermore, halogenated aromatic compounds are subjects of environmental and toxicological research due to their widespread use and potential persistence. google.com Studies have explored their effects on biological systems and their biodegradation pathways. google.com The research trajectory also extends to materials science, where aromatic diamines are used as monomers for high-performance polymers with desirable thermal and mechanical properties.
The following tables provide a summary of the chemical properties of compounds structurally related to this compound, offering a glimpse into the general characteristics of this class of molecules.
Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N | 240.02 | 47-49 | 81-84 / 0.5 mmHg |
| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | C₇H₅BrF₃N | 240.02 | Not Available | 84-86 / 5 mmHg |
| 3-Bromo-4,5-diaminobenzotrifluoride | 113170-72-2 | C₇H₆BrF₃N₂ | 255.03 | Not Available | Not Available |
| 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | C₇H₃BrFN | 200.01 | Not Available | Not Available |
| 4-Bromo-2,3-difluorobenzonitrile | 126163-58-4 | C₇H₂BrF₂N | 218.00 | Not Available | Not Available |
Interactive Data Table: Properties of Related Compounds Data sourced from various chemical suppliers and databases.
| Property | 4-Bromo-3-(trifluoromethyl)aniline sigmaaldrich.comchemicalbook.com | 4-Bromo-2-(trifluoromethyl)aniline sigmaaldrich.com | 3-Bromo-4,5-diaminobenzotrifluoride uni.lu | 4-Bromo-2-fluorobenzonitrile nih.gov | 4-Bromo-2,3-difluorobenzonitrile nih.gov |
| Molecular Weight | 240.02 | 240.02 | 255.03 | 200.01 | 218.00 |
| Melting Point | 47-49 °C | - | - | - | - |
| Boiling Point | 81-84 °C at 0.5 mmHg | 84-86 °C at 5 mmHg | - | - | - |
| Density | - | 1.71 g/mL at 25 °C | - | - | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrF3N2 |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
3-bromo-6-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-2-1-3(7(9,10)11)5(12)6(4)13/h1-2H,12-13H2 |
InChI Key |
NJEDBNKXYQABSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)N)Br |
Origin of Product |
United States |
Derivatization and Transformative Organic Reactions of 4 Bromo 2,3 Diaminobenzotrifluoride
Formation of Nitrogen-Containing Heterocyclic Systems
The vicinal diamine motif in 4-Bromo-2,3-diaminobenzotrifluoride is a key structural feature that enables the construction of a variety of fused nitrogen-containing heterocycles. These reactions are pivotal for accessing novel chemical entities with potential applications in medicinal chemistry and materials science.
The reaction of 1,2-diamines with various reagents to form fused heterocyclic systems is a well-established synthetic strategy. In the context of this compound, this reactivity can be harnessed to create complex molecular architectures. For instance, the condensation of o-phenylenediamines with ketones or aldehydes is a common method for synthesizing benzodiazepine (B76468) derivatives. While specific examples for this compound are not extensively documented in the provided search results, the general reactivity pattern of o-diamines suggests its potential to form fused seven-membered rings.
Furthermore, the synthesis of spiro heterocycles often involves intramolecular cyclization or reactions with bifunctional reagents. The amino groups of this compound can act as nucleophiles, attacking electrophilic centers to initiate ring formation. The presence of the trifluoromethyl group can influence the reactivity and stability of the resulting spirocyclic systems.
The synthesis of pyrimidine-fused systems is another important application of o-diaminoarenes. The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings. A general approach involves the condensation of the diamine with a β-ketoester or a malonic ester derivative, followed by cyclization.
For example, the reaction of an o-phenylenediamine (B120857) with an α,β-unsaturated carbonyl compound can lead to the formation of a dihydropyrimidine (B8664642) derivative, which can be subsequently oxidized to the corresponding pyrimidine. The electron-withdrawing nature of the trifluoromethyl group in this compound would likely influence the reaction conditions required for these transformations. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, showcasing a modern approach to constructing such fused systems. beilstein-journals.org
1,3-Dipolar cycloadditions are powerful pericyclic reactions for the synthesis of five-membered heterocycles. wikipedia.orgchesci.com These reactions involve a 1,3-dipole and a dipolarophile. wikipedia.orgchesci.comyoutube.com While this compound itself is not a 1,3-dipole, it can be a precursor to molecules that participate in such reactions. For instance, one of the amino groups could be converted into an azide (B81097), which is a classic 1,3-dipole. This azide derivative could then react with various dipolarophiles, such as alkenes or alkynes, to form triazole rings. wikipedia.orgyoutube.com
The reaction of nitrile oxides, another class of 1,3-dipoles, with alkenes or alkynes leads to the formation of isoxazoles or isoxazolines, respectively. youtube.comnih.gov Similarly, nitrilimines react with alkynes to produce pyrazoles. youtube.comnih.gov The versatility of 1,3-dipolar cycloadditions allows for the introduction of diverse heterocyclic fragments onto the benzotrifluoride (B45747) scaffold, offering a pathway to novel compounds with potential biological activity. nih.gov The stereochemistry of these reactions is often highly controlled, providing a route to enantiomerically enriched products. wikipedia.org
Cross-Coupling Reactions at the Bromine Position
The bromine atom on the aromatic ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and were recognized with the 2010 Nobel Prize in Chemistry. libretexts.org These reactions provide efficient methods for constructing C-C, C-N, and C-O bonds. libretexts.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The reactivity of the aryl bromide in this compound makes it an excellent substrate for these transformations. The presence of the two amino groups can influence the catalytic cycle, potentially acting as coordinating ligands to the palladium center. However, methods have been developed for the successful cross-coupling of unprotected ortho-bromoanilines. nih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orglibretexts.org It is one of the most widely used methods for the formation of C-C bonds due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron reagents. nih.govlibretexts.org
The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base would lead to the formation of biaryl compounds or aryl-substituted alkenes and alkynes. libretexts.orglibretexts.org The general scheme for a Suzuki-Miyaura coupling is shown below:
Scheme 1: General Reaction Scheme of Suzuki Cross-Coupling Reaction. libretexts.org
The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can be optimized to achieve high yields. libretexts.org For instance, catalysts like Pd(PPh₃)₄ and various palladacycles have been effectively used. libretexts.orgnih.gov The reaction has been successfully applied to a wide range of substrates, including those with sensitive functional groups. nih.govnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | 4-Methoxybiphenyl | - | researchgate.net |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | 4-Cyanobiphenyl | - | researchgate.net |
| 3-Bromo-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborates | Pd(dppf)Cl₂ | Cs₂CO₃ | Alkenyl-substituted 2,1-borazaronaphthalenes | up to 90 | nih.gov |
| 4-Bromo-2,4'-bithiazole | (Hetero)aryl-/alkenyl halides | Palladium catalyst | - | 2',4-Disubstituted 2,4'-bithiazoles | - | rsc.org |
This table presents a selection of Suzuki-Miyaura coupling reactions with various substrates to illustrate the versatility of the method. The specific conditions and yields are dependent on the reactants and catalysts used.
Palladium-Catalyzed C-C, C-N, and C-O Bond Formations
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is instrumental in the derivatization of this compound, allowing for the introduction of various alkynyl groups at the 4-position.
Detailed research has demonstrated the successful application of Sonogashira coupling to molecules with similar structural motifs, such as 4-bromo-substituted 6H-1,2-oxazines. nih.gov In these cases, the reaction is typically carried out in the presence of a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst (CuI), and an amine base such as triethylamine (B128534) (Et₃N) in a solvent like toluene. nih.govresearchgate.net The reaction proceeds under mild conditions, often at room temperature, to afford the corresponding 4-alkynyl-substituted products in good yields. nih.govresearchgate.net
For instance, the coupling of a 4-bromo-substituted heterocycle with terminal alkynes like phenylacetylene, trimethylsilylethyne, and 1-hexyne (B1330390) has been shown to be effective. nih.gov This suggests that this compound would readily undergo similar transformations. The general applicability of the Sonogashira reaction to various terminal alkynes provides a straightforward method for creating a library of derivatives with diverse functionalities. scirp.org
| Catalyst System | Reactants | Conditions | Product | Yield |
| PdCl₂(PPh₃)₂/CuI | 4-bromo-6H-1,2-oxazine, Phenylacetylene | Et₃N, Toluene, r.t. | 4-(Phenylethynyl)-6H-1,2-oxazine | Good |
| PdCl₂(PPh₃)₂/CuI | 4-bromo-6H-1,2-oxazine, Trimethylsilylethyne | Et₃N, Toluene, r.t. | 4-((Trimethylsilyl)ethynyl)-6H-1,2-oxazine | Good |
| PdCl₂(PPh₃)₂/CuI | 4-bromo-6H-1,2-oxazine, 1-Hexyne | Et₃N, Toluene, r.t. | 4-(Hex-1-yn-1-yl)-6H-1,2-oxazine | Good |
This table is based on analogous reactions and represents predicted outcomes for this compound.
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, this reaction offers a pathway to introduce a wide array of secondary or tertiary amino groups at the 4-position.
The development of various generations of catalyst systems has significantly expanded the utility of the Buchwald-Hartwig amination. wikipedia.org Early systems utilized palladium catalysts with monodentate phosphine (B1218219) ligands, while later generations employed more sophisticated, sterically hindered, and electron-rich ligands like those from the Josiphos family or biaryl dialkylphosphines developed by the Buchwald group. nih.gov These advanced catalysts allow for the coupling of a broader range of amines, including primary amines, with aryl chlorides and bromides under milder conditions and with lower catalyst loadings. nih.gov
The choice of ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. nih.gov Strong bases like sodium tert-butoxide (t-BuONa) are often used in non-polar solvents such as toluene. nih.gov The reaction is typically conducted under an inert atmosphere to prevent catalyst deactivation. libretexts.org The application of these conditions to this compound would enable the synthesis of a diverse set of N-aryl derivatives, which are prevalent in pharmaceuticals and materials science.
| Catalyst/Ligand | Amine | Base | Solvent | Product |
| Pd₂ (dba)₃ / XPhos | Secondary Amine | NaOtBu | Toluene | 4-Amino-substituted benzotrifluoride |
| Pd(OAc)₂ / BINAP | Primary Amine | Cs₂CO₃ | Toluene | 4-Amino-substituted benzotrifluoride |
| [(CyPF-tBu)PdCl₂] | Primary/Secondary Amine | K₃PO₄ | Dioxane | 4-Amino-substituted benzotrifluoride |
This table provides examples of typical Buchwald-Hartwig reaction conditions that could be applied to this compound.
Reactions Involving the Diamine Functionality
The vicinal diamine groups on the aromatic ring of this compound are a key feature, providing a reactive handle for the construction of heterocyclic systems and the synthesis of complex ligands.
Schiff Base Formation for Ligand Synthesis
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. scirp.orgresearchgate.net The diamine functionality of this compound makes it an excellent precursor for the synthesis of bidentate or tetradentate Schiff base ligands.
The reaction involves the condensation of the diamine with two equivalents of an appropriate aldehyde or ketone. nih.gov This reaction is often carried out in a solvent like ethanol (B145695) and may be catalyzed by a few drops of acid. researchgate.net The resulting Schiff base ligands, featuring two imine functionalities in close proximity, are capable of coordinating to a variety of metal ions to form stable metal complexes. scirp.org The synthesis of Schiff base ligands from various substituted anilines and salicylaldehydes is a well-established and versatile method. nih.gov
| Amine Precursor | Carbonyl Compound | Product Type | Potential Application |
| This compound | Salicylaldehyde | Tetradentate Schiff Base Ligand | Metal Complexation, Catalysis |
| This compound | Acetylacetone | Bidentate β-keto-imine Ligand | Coordination Chemistry |
| This compound | 2-Pyridinecarboxaldehyde | Tetradentate N₄ Ligand | Supramolecular Chemistry |
Condensation Reactions for Polycyclic Systems
The 1,2-diamine arrangement in this compound is a classic precursor for the synthesis of various fused heterocyclic systems through condensation reactions. These reactions typically involve the reaction of the diamine with a bifunctional electrophile.
For example, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, leads to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with carboxylic acids or their derivatives can yield benzimidazoles. The specific polycyclic system formed depends on the nature of the condensing partner. These reactions are often promoted by heat or acid catalysis and provide a direct route to complex aromatic systems that are of interest in medicinal chemistry and materials science.
Fluorination and Trifluoromethylation Reactions for Derivatization
While this compound already contains a trifluoromethyl group, further fluorination or the introduction of additional trifluoromethyl groups can be a strategy for modifying the electronic properties and lipophilicity of the molecule and its derivatives. However, direct fluorination of the aromatic ring can be challenging and may require specialized reagents and conditions.
More commonly, derivatization strategies would involve the introduction of fluorine or trifluoromethyl groups onto substituents that have been added to the this compound core via the reactions described above. For example, a substituent introduced via a Sonogashira or Buchwald-Hartwig coupling could be further functionalized.
It is important to note that direct fluorination of an electron-rich aromatic ring like this compound can be complex, and alternative strategies, such as the use of pre-fluorinated building blocks in the coupling reactions, might be more efficient.
Computational Chemistry and Mechanistic Elucidation of 4 Bromo 2,3 Diaminobenzotrifluoride Reactivity
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Through DFT calculations, we can gain a quantitative understanding of the factors influencing the reactivity of 4-Bromo-2,3-diaminobenzotrifluoride. These theoretical insights are crucial for predicting its chemical behavior and for the rational design of synthetic pathways.
Prediction of Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity, Nucleophilicity)
For instance, studies on various substituted anilines and benzotrifluorides reveal predictable trends. The presence of electron-donating amino groups generally decreases chemical hardness and increases nucleophilicity, making the aromatic ring more susceptible to electrophilic attack. Conversely, the electron-withdrawing trifluoromethyl (-CF3) and bromo (-Br) groups increase the electrophilicity of the molecule. The interplay of these opposing electronic effects in this compound is expected to result in a nuanced reactivity profile. The two adjacent amino groups will strongly activate the ring, while the trifluoromethyl and bromo substituents will deactivate it and act as directing groups.
To provide a more concrete, albeit comparative, understanding, the table below presents calculated reactivity descriptors for related molecules from various computational studies. These values, typically calculated at the B3LYP/6-311++G(d,p) level of theory or similar, illustrate the influence of different substituents on the benzene (B151609) ring.
| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| Aniline (B41778) | ~7.7 | ~0.2 | ~3.75 | ~0.8 |
| 4-Bromoaniline | ~7.8 | ~0.4 | ~3.7 | ~0.9 |
| Benzotrifluoride (B45747) | ~9.7 | ~-0.9 | ~5.3 | ~1.5 |
| 1,2-Diaminobenzene | ~7.2 | ~0.1 | ~3.55 | ~0.7 |
Note: These are approximate values from various sources for illustrative purposes and the exact values can vary based on the computational method and basis set used.
Based on these trends, this compound is predicted to have a relatively low chemical hardness due to the strong electron-donating nature of the two amino groups, suggesting higher reactivity compared to benzotrifluoride itself. The electrophilicity index is expected to be moderate, balanced by the opposing electronic contributions of the substituents.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the p-orbitals of the nitrogen atoms of the amino groups. This is due to the strong electron-donating effect of the amino substituents. The LUMO, conversely, is likely to have significant contributions from the antibonding orbitals associated with the electron-withdrawing trifluoromethyl group and the carbon-bromine bond.
The presence of two amino groups is expected to raise the HOMO energy level, while the trifluoromethyl and bromo groups will lower the LUMO energy level. This combined effect should lead to a relatively small HOMO-LUMO gap for this compound, indicative of a chemically reactive species. Studies on substituted benzotrifluorides have shown that electron-donating groups like -NH2 significantly reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. acs.org
The following table provides a comparative view of HOMO-LUMO gaps for related molecules, highlighting the influence of different functional groups.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Aniline | ~-5.1 | ~0.3 | ~5.4 |
| 4-Bromoaniline | ~-5.3 | ~-0.1 | ~5.2 |
| Benzotrifluoride | ~-6.8 | ~-0.4 | ~6.4 |
| 1,2-Diaminobenzene | ~-4.8 | ~0.5 | ~5.3 |
Note: These are approximate values from various computational studies and serve for comparative purposes.
The interactive data table above illustrates that the presence of amino groups significantly raises the HOMO energy and decreases the HOMO-LUMO gap, suggesting increased reactivity, a trend that would be expected to hold for this compound.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MESP map displays regions of negative electrostatic potential (in red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.
For this compound, the MESP surface is expected to show a region of high negative potential around the amino groups, particularly on the nitrogen atoms, due to the presence of lone pairs of electrons. The aromatic ring, activated by the two amino groups, will also exhibit significant negative potential, especially at the ortho and para positions relative to the amino groups.
Conversely, the regions around the hydrogen atoms of the amino groups and, most notably, the trifluoromethyl group will display a positive electrostatic potential. The highly electronegative fluorine atoms in the -CF3 group create a strong electron-deficient area, making the carbon atom of the trifluoromethyl group a potential site for nucleophilic attack. The bromine atom will also contribute to the complex electrostatic landscape of the molecule. Computational studies on related aminobenzotrifluorides confirm that the amino group introduces a region of high electron density, while the trifluoromethyl group is a site of positive potential. researchgate.net
Mechanistic Pathways of Transformations
Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating activation energies, we can gain a deep understanding of how this compound participates in chemical transformations.
Reaction Mechanism Elucidation via Computational Methods
While specific reaction mechanisms involving this compound have not been extensively studied computationally, we can hypothesize potential pathways based on the reactivity of its functional groups. For instance, the di-amino functionality makes it a prime candidate for reactions such as diazotization followed by Sandmeyer-type reactions, or for the synthesis of heterocyclic compounds like benzimidazoles.
Computational studies on the reactions of similar molecules, such as the cyanation of bromo-diaminobenzenes, have been performed. These studies often employ DFT to model the reaction pathway, identifying key intermediates and transition states. Such an approach could be used to investigate, for example, the reaction of this compound with nitrous acid to form a benzotriazole (B28993) derivative. The calculations would reveal the step-by-step process, including the formation of the diazonium salt and the subsequent intramolecular cyclization.
The general approach involves:
Geometry optimization of reactants, products, intermediates, and transition states.
Frequency calculations to confirm the nature of stationary points (minima for stable species, first-order saddle points for transition states).
Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.
Calculation of activation energies and reaction enthalpies to determine the kinetic and thermodynamic feasibility of the proposed mechanism.
Analysis of Aromaticity and Electronic Structure
The aromaticity of the benzene ring in this compound is influenced by its substituents. Aromaticity is a key factor in determining the stability and reactivity of the molecule. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the degree of aromaticity.
The electron-donating amino groups will tend to increase the electron density in the π-system of the benzene ring, which could potentially enhance its aromatic character. However, the strongly electron-withdrawing trifluoromethyl group and the bromo group will have the opposite effect, pulling electron density away from the ring. The net effect on the aromaticity will be a balance of these competing influences.
Solvent Effects on Reactivity Parameters
Detailed computational studies specifically investigating the solvent effects on the reactivity parameters of this compound are not extensively available in the current scientific literature. However, the influence of solvents on the reactivity of structurally related aromatic compounds has been a subject of theoretical investigations, providing a framework for understanding how the reaction environment can modulate chemical behavior.
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating solvent effects. The Polarizable Continuum Model (PCM) is a widely adopted approach to simulate the presence of a solvent in quantum chemical calculations. primescholars.comresearchgate.net In this model, the solvent is treated as a continuous dielectric medium, and the solute is placed within a cavity in this medium. This allows for the calculation of various molecular properties in the presence of different solvents, providing insights into how the solvent's polarity and other characteristics can influence reactivity.
For analogous compounds, studies have shown that solvation can significantly alter reactivity descriptors. researchgate.netacs.org These descriptors, derived from the energies of frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), include parameters like chemical potential, hardness, and electrophilicity index. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity, and its modulation by the solvent can provide insights into the stability and reaction kinetics of the molecule in different environments. researchgate.net
For instance, in studies of other substituted benzotrifluorides, it has been noted that the surrounding chemical environment, including the solvent, plays a critical role in the molecule's stability and reaction pathways, such as in photohydrolysis reactions. acs.org The rate of such reactions can be influenced by the ability of the solvent to stabilize transition states or intermediates. acs.org
While specific data tables for this compound are not available, the general principles observed in related systems suggest that a systematic computational study would likely reveal significant solvent-dependent variations in its reactivity parameters. Such a study would typically involve optimizing the geometry of the molecule in the gas phase and in a series of solvents with varying dielectric constants. Subsequent frequency calculations would confirm the nature of the stationary points, and the analysis of the output would yield the solvent-dependent reactivity descriptors.
A hypothetical data table illustrating the kind of results that would be generated from such a study is presented below. It is important to note that the following table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Table 1: Illustrative Solvent Effects on Calculated Reactivity Parameters of an Aromatic Amine
| Solvent | Dielectric Constant (ε) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Potential (μ) | Hardness (η) | Electrophilicity Index (ω) |
| Gas Phase | 1.00 | -5.50 | -0.50 | 5.00 | -3.00 | 2.50 | 1.80 |
| Toluene | 2.38 | -5.55 | -0.52 | 5.03 | -3.04 | 2.52 | 1.82 |
| Dichloromethane | 8.93 | -5.65 | -0.58 | 5.07 | -3.12 | 2.54 | 1.91 |
| Acetonitrile | 37.50 | -5.70 | -0.60 | 5.10 | -3.15 | 2.55 | 1.95 |
| Water | 78.39 | -5.75 | -0.62 | 5.13 | -3.19 | 2.57 | 2.00 |
Applications of 4 Bromo 2,3 Diaminobenzotrifluoride in Advanced Materials and Chemical Synthesis
Role as a Building Block for Complex Organic Molecules
There is no specific information available in the reviewed scientific literature regarding the use of 4-Bromo-2,3-diaminobenzotrifluoride as a building block for complex organic molecules. The ortho-diamine functionality, in theory, would make it a suitable precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, or other fused-ring structures. The presence of the bromo- and trifluoromethyl- groups would be expected to influence the electronic properties and reactivity of such resulting molecules. However, specific examples and research findings are not documented.
Precursor for Ligands in Coordination and Organometallic Chemistry
No specific research has been found that details the use of this compound as a precursor for ligands in coordination and organometallic chemistry. The two adjacent amino groups could potentially serve as a bidentate chelation site for metal ions, forming stable coordination complexes. The substituents on the benzene (B151609) ring could further modulate the electronic properties of the resulting metal-ligand complexes. Without experimental data, any discussion on its role in this field remains speculative.
Contribution to Functional Materials Research
There is no available literature that describes the contribution of this compound to functional materials research. The incorporation of fluorine, and specifically the trifluoromethyl group, is a common strategy in materials science to enhance properties such as thermal stability, solubility, and electronic characteristics. It is plausible that polymers or other materials derived from this monomer could exhibit interesting properties, but no such research has been published.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2,3-diaminobenzotrifluoride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation and amination steps. For analogs like 3,5-Dibromo-4-fluorobenzotrifluoride, bromination of benzotrifluoride derivatives using Br₂ with Fe or AlBr₃ as catalysts is common, followed by fluorination with HF or F₂ gas . To optimize yield:
- Use inert atmospheres (N₂/Ar) to prevent side reactions.
- Monitor reaction progress via TLC or HPLC (e.g., >95.0% purity criteria in Kanto Catalogs ).
- Purify via recrystallization (e.g., mp 249–254°C for related compounds ).
Q. What spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons and CF₃ groups) .
- HPLC/GC : Assess purity (>95.0% thresholds as per industrial standards ).
- Mass Spectrometry : Verify molecular weight (e.g., C₇H₅BrF₃N₂ requires exact mass calibration) .
Advanced Research Questions
Q. How do bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing CF₃ group stabilizes intermediates. For example, 4-Bromo-2-fluorophenylboronic acid derivatives participate in Pd-catalyzed couplings . Key considerations:
- Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts.
- Optimize solvent polarity (e.g., DMF/THF mixtures) to balance solubility and reactivity.
- Monitor regioselectivity via DFT calculations (InChI keys in PubChem data ).
Q. How can computational methods predict regioselectivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Model charge distribution (e.g., Fukui indices) to identify electrophilic centers.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (refer to InChI=1S/C7H2BrClF2O... in ).
- Validate predictions with experimental kinetic studies (e.g., competing substitutions at Br vs. NH₂ sites).
Q. What pharmaceutical intermediates can be derived from this compound?
- Methodological Answer :
- Anticancer Agents : Analogous to 3,5-Dibromo-4-fluorobenzotrifluoride, which inhibits EGFR in NSCLC cells .
- Antimicrobial Scaffolds : Modify amino groups to thioamides or sulfonamides (see fluorinated thioamide studies ).
- Prodrug Design : Esterify carboxylate derivatives (e.g., Ethyl 4-bromo-2,3-difluorobenzoate hydrolysis ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?
- Methodological Answer :
- Replicate synthesis using standardized protocols (e.g., Kanto Catalog purity criteria ).
- Use differential scanning calorimetry (DSC) for precise mp determination.
- Cross-reference CAS RNs (e.g., 1575-37-7 for 4-Bromo-1,2-diaminobenzene ) to avoid batch variability.
Applications in Materials Science
Q. Can this compound be used in polymer or metal-organic framework (MOF) synthesis?
- Methodological Answer :
- MOFs : Functionalize with boronic acid linkers (e.g., 4-Bromo-2-fluorophenylboronic acid ).
- Conductive Polymers : Incorporate via Sonogashira coupling to form π-conjugated systems.
- Characterize porosity via BET analysis and thermal stability via TGA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
